N1-isopentyl-N2-(4-methoxyphenyl)oxalamide
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Overview
Description
N1-isopentyl-N2-(4-methoxyphenyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. Its molecular formula is C14H20N2O3, and it has a molecular weight of 264.325. This compound is known for its role as a ligand in copper-catalyzed Ullman-Ma cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopentyl-N2-(4-methoxyphenyl)oxalamide typically involves the reaction of isopentylamine with 4-methoxyphenyl isocyanate, followed by the addition of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is maintained at a specific range to optimize yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-isopentyl-N2-(4-methoxyphenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide into amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N1-isopentyl-N2-(4-methoxyphenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in copper-catalyzed Ullman-Ma cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound’s potential biological activity makes it a candidate for studying various biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: The compound’s unique properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism by which N1-isopentyl-N2-(4-methoxyphenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. As a ligand, it binds to metal catalysts, such as copper, and facilitates catalytic reactions. The oxalamide moiety plays a crucial role in stabilizing the transition state and enhancing the reaction rate . The self-assembly of oxalamide segments in polymer backbones has also been shown to promote crystallization rates in polymer materials .
Comparison with Similar Compounds
Similar Compounds
N1-isopentyl-N2-(4-methoxyphenyl)urea: Similar in structure but contains a urea moiety instead of an oxalamide.
N1-isopentyl-N2-(4-methoxyphenyl)thiourea: Contains a thiourea moiety, which imparts different chemical properties.
N1-isopentyl-N2-(4-methoxyphenyl)carbamate: Features a carbamate group, leading to variations in reactivity and applications.
Uniqueness
N1-isopentyl-N2-(4-methoxyphenyl)oxalamide is unique due to its oxalamide moiety, which provides distinct chemical and physical properties. This uniqueness makes it particularly valuable in catalytic reactions and polymer chemistry, where it enhances reaction rates and promotes crystallization .
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-(3-methylbutyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-9-15-13(17)14(18)16-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJZXZCSPWIOIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(=O)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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